An In-depth Technical Guide to Octyldodecyl Stearoyl Stearate: Chemical Structure and Synthesis
An In-depth Technical Guide to Octyldodecyl Stearoyl Stearate: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of Octyldodecyl Stearoyl Stearate (B1226849). The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this complex ester.
Chemical Structure and Identification
Octyldodecyl stearoyl stearate is a large, branched-chain ester with the International Union of Pure and Applied Chemistry (IUPAC) name 2-Octyldodecyl 12-[(1-oxooctadecyl)oxy]octadecanoate.[1] Its unique structure contributes to its desirable properties as an emollient and viscosity-controlling agent in various formulations.
Below is a diagram illustrating the chemical structure of Octyldodecyl stearoyl stearate.
Caption: Chemical structure of Octyldodecyl stearoyl stearate.
Physicochemical Properties
Octyldodecyl stearoyl stearate is a viscous, amber-yellow liquid with a mild odor.[2][3] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₅₆H₁₁₀O₄ | [1] |
| Molecular Weight | 847.47 g/mol | [4] |
| CAS Number | 90052-75-8 | [1] |
| IUPAC Name | 2-Octyldodecyl 12-[(1-oxooctadecyl)oxy]octadecanoate | [1] |
| Appearance | Amber yellow liquid | [3] |
| Boiling Point | 699.0 ± 23.0 °C at 760 mmHg | [5] |
| Density | 0.882 ± 0.06 g/mL | [5] |
| Solubility | Insoluble in water | [1] |
Synthesis of Octyldodecyl Stearoyl Stearate
The synthesis of Octyldodecyl stearoyl stearate is achieved through a direct acid-catalyzed esterification reaction, commonly known as Fischer esterification.[2] The primary reactants are stearic acid and 2-octyldodecanol, a type of Guerbet alcohol.[2] The reaction is typically carried out at elevated temperatures.[2]
The overall synthesis workflow can be visualized as follows:
Caption: Synthesis workflow for Octyldodecyl stearoyl stearate.
Detailed Experimental Protocol (Representative)
The following is a representative experimental protocol for the synthesis of Octyldodecyl stearoyl stearate based on general Fischer esterification principles for long-chain esters.
Materials:
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Stearic Acid (2 equivalents)
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2-Octyldodecanol (1 equivalent)
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p-Toluenesulfonic acid (catalytic amount, e.g., 0.02 equivalents)
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Toluene (B28343) (as solvent, for azeotropic removal of water)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate
Equipment:
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Round-bottom flask
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Dean-Stark apparatus
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Reflux condenser
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Heating mantle with magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add stearic acid, 2-octyldodecanol, and toluene.
-
Catalyst Addition: While stirring, add the p-toluenesulfonic acid to the reaction mixture.
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Esterification: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected, or until the reaction completion is confirmed by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
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Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with additional toluene if necessary.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude Octyldodecyl stearoyl stearate.
-
Further purification can be achieved by vacuum distillation or column chromatography if a higher purity product is required.
-
Analytical Characterization
The synthesized Octyldodecyl stearoyl stearate should be characterized to confirm its identity and purity. The following are key analytical techniques that can be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the long alkyl chains of the stearoyl and octyldodecyl groups, typically in the range of 0.8-1.6 ppm. The protons adjacent to the ester carbonyl groups (-CH₂-COO-) would appear further downfield.
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¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ester groups at approximately 173 ppm. The numerous methylene (B1212753) carbons of the long alkyl chains will appear in the aliphatic region of the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Octyldodecyl stearoyl stearate will exhibit a strong characteristic absorption band for the ester carbonyl (C=O) stretching vibration, typically around 1740 cm⁻¹. The spectrum will also show strong C-H stretching vibrations for the alkyl chains around 2850-2950 cm⁻¹ and C-O stretching vibrations for the ester linkage.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the compound. The expected molecular ion peak [M]+ would be at m/z = 846.84 g/mol (monoisotopic mass). Fragmentation patterns can provide further structural information.
This technical guide provides a foundational understanding of Octyldodecyl stearoyl stearate. For specific applications, further experimental optimization and characterization may be required.
